molecular formula C16H20ClNO2 B4098701 2-[(4-Phenylmethoxyphenyl)methylamino]ethanol;hydrochloride

2-[(4-Phenylmethoxyphenyl)methylamino]ethanol;hydrochloride

Cat. No.: B4098701
M. Wt: 293.79 g/mol
InChI Key: HWQLKHHUWPWPHD-UHFFFAOYSA-N
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Description

2-[(4-Phenylmethoxyphenyl)methylamino]ethanol;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylmethoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenylmethoxybenzyl chloride with ethanolamine under basic conditions to form the intermediate product. This intermediate is then treated with hydrochloric acid to yield the final hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylmethoxyphenyl)methylamino]ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-[(4-Phenylmethoxyphenyl)methylamino]ethanol;hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(4-Phenylmethoxyphenyl)methylamino]ethanol;hydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Phenylmethoxyphenyl)methylamino]ethanol;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of aromatic and aliphatic components allows for versatile applications in various scientific fields .

Properties

IUPAC Name

2-[(4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c18-11-10-17-12-14-6-8-16(9-7-14)19-13-15-4-2-1-3-5-15;/h1-9,17-18H,10-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQLKHHUWPWPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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